REACTION_CXSMILES
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[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[C:15]1(C)[CH:20]=CC(S(O)(=O)=O)=C[CH:16]=1>C(O)C=C>[CH2:20]([O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([CH2:2][OH:1])=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=1)[CH:15]=[CH2:16]
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Name
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|
Quantity
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1.97 g
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Type
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reactant
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Smiles
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OCC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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0.19 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C=C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 100 mL round bottom flask was placed
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 hr
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Duration
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24 h
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Type
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CUSTOM
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Details
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, at which time all the volatiles were removed in vacuo
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Type
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WASH
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Details
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washed with sat'd KHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
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C(C=C)OC(C1=CC(=C(C=C1)CO)[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |